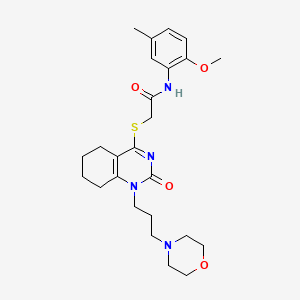
N-(2-methoxy-5-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H34N4O4S and its molecular weight is 486.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-methoxy-5-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic compound with potential biological activities. Its structural complexity suggests a diverse range of interactions within biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C25H34N4O4S, with a molecular weight of 486.63 g/mol. The compound features a thioacetamide moiety linked to a hexahydroquinazoline structure, which is known for its pharmacological relevance.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar compounds derived from hexahydroquinazoline structures. For instance, derivatives have demonstrated significant inhibitory effects against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 3g | Pseudomonas aeruginosa | 0.21 µM |
| Compound 3f | Escherichia coli | 0.25 µM |
| Compound 3a | Staphylococcus aureus | 0.15 µM |
These results indicate that the compound exhibits potent antibacterial activity, comparable to established antibiotics like ciprofloxacin .
The mechanism by which this compound exerts its antimicrobial effects appears to involve interaction with key bacterial enzymes such as DNA gyrase and MurD. Molecular docking studies reveal that the compound forms critical hydrogen bonds and hydrophobic interactions within the active sites of these enzymes, effectively inhibiting their function.
Figure 1: Molecular Docking Interactions
The docking studies illustrate how the compound engages with the active sites through multiple interactions:
- Hydrogen Bonds : Strong interactions with residues such as SER1084 and ASP437.
- Hydrophobic Interactions : Stabilization through Pi-Pi stacking with nucleotides.
Cytotoxicity Studies
In vitro cytotoxicity assays using MTT assays on human cell lines (HaCat and Balb/c 3T3) have shown that the compound maintains a favorable safety profile at therapeutic concentrations. The results suggest selective toxicity towards microbial cells while sparing human cells .
Case Studies
In a recent study published in MDPI, several derivatives of hexahydroquinazoline were synthesized and tested for their biological activity. Compound 3g was noted for its antifungal activity against Candida species as well as selective action against Gram-positive bacteria like Micrococcus luteus .
Another study demonstrated significant antibacterial activity when tested against clinical strains at concentrations exceeding 200 μg/ml . These findings reinforce the potential utility of this compound in treating infections caused by resistant strains.
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O4S/c1-18-8-9-22(32-2)20(16-18)26-23(30)17-34-24-19-6-3-4-7-21(19)29(25(31)27-24)11-5-10-28-12-14-33-15-13-28/h8-9,16H,3-7,10-15,17H2,1-2H3,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWRTCRMMUOGTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













